1-Bromo-2,2-difluoro-3-methoxypropane
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Overview
Description
1-Bromo-2,2-difluoro-3-methoxypropane is an organic compound with the molecular formula C4H7BrF2O. It is a colorless liquid widely used in organic synthesis due to its high reactivity and selectivity. This compound is known for its ability to introduce bromine, fluorine, and methoxy groups into various organic molecules, making it a valuable building block in the synthesis of complex compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-difluoro-3-methoxypropane can be synthesized through various methods. One common approach involves the reaction of 2,2-difluoro-3-methoxypropane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps achieve efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2-difluoro-3-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or reduction to yield alkanes.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted methoxypropane derivatives.
Oxidation: Products include difluoro-methoxypropanol.
Reduction: Products include difluoro-methoxypropane.
Scientific Research Applications
1-Bromo-2,2-difluoro-3-methoxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine, fluorine, and methoxy groups into target molecules.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is utilized in the manufacture of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-difluoro-3-methoxypropane involves its ability to act as an electrophile in chemical reactions. The bromine atom, being highly electronegative, attracts nucleophiles, facilitating nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3-methoxypropane: Similar in structure but lacks the difluoro groups.
1-Bromo-2-methylpropane: Contains a methyl group instead of the methoxy group.
1-Bromo-3-chloro-2,2-dimethoxypropane: Contains additional chlorine and methoxy groups.
Uniqueness: 1-Bromo-2,2-difluoro-3-methoxypropane is unique due to the presence of both bromine and difluoro groups, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for introducing multiple functional groups into organic molecules .
Properties
CAS No. |
1175586-68-1 |
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Molecular Formula |
C4H7BrF2O |
Molecular Weight |
189.00 g/mol |
IUPAC Name |
1-bromo-2,2-difluoro-3-methoxypropane |
InChI |
InChI=1S/C4H7BrF2O/c1-8-3-4(6,7)2-5/h2-3H2,1H3 |
InChI Key |
PKLLXFAFOCUCCR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CBr)(F)F |
Origin of Product |
United States |
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